molecular formula C23H25N3O B6077322 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol CAS No. 6072-39-5

2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol

Cat. No. B6077322
CAS RN: 6072-39-5
M. Wt: 359.5 g/mol
InChI Key: ZITRVRHEEJBNHL-HKOYGPOVSA-N
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Description

2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol, also known as NAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. NAP belongs to a class of compounds called neuroprotective agents, which are designed to protect neurons from damage and promote their survival.

Mechanism of Action

The mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the activation of the Akt signaling pathway, which is involved in promoting cell survival and inhibiting cell death. This compound also reduces oxidative stress and inflammation, which are known to contribute to neuronal damage. Additionally, this compound has been shown to modulate the expression of various genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. This compound has also been shown to improve cognitive function and promote neuronal survival in preclinical studies. Additionally, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its well-established synthesis method, which allows for high yield and purity. Additionally, this compound has been extensively studied for its neuroprotective properties, making it a valuable tool for investigating neurological disorders. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For research on 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol include investigating its potential use in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the reaction of 4-(1-naphthylmethyl)-1-piperazine with 2-nitrophenol in the presence of a catalyst. The resulting compound is then reduced to yield this compound. The synthesis of this compound has been well-established in the literature and has been optimized for high yield and purity.

Scientific Research Applications

2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been studied extensively for its neuroprotective properties in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival in preclinical studies. This compound has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18(21-10-4-5-12-23(21)27)24-26-15-13-25(14-16-26)17-20-9-6-8-19-7-2-3-11-22(19)20/h2-12,27H,13-17H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITRVRHEEJBNHL-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417446
Record name AC1NT7KI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6072-39-5
Record name AC1NT7KI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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